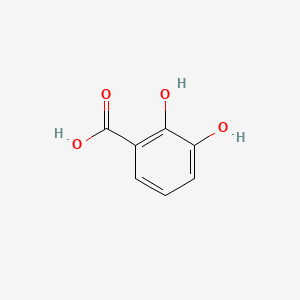

Pyrocatechuic acid

Descripción

Propiedades

IUPAC Name |

2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDQAMYCGOIJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

875-28-5 (hydrochloride salt) | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858712 | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Aldrich MSDS], Solid | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

303-38-8, 27138-57-4 | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Pyrocatechuic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid of significant interest in the fields of pharmacology, biochemistry, and materials science. As a naturally occurring derivative of benzoic acid, it is found in various plant species and is a product of human metabolism, notably of aspirin. Its unique chemical structure, featuring adjacent hydroxyl groups and a carboxylic acid moiety on a benzene (B151609) ring, imparts a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are dictated by its molecular structure. The following tables summarize its key physicochemical and spectroscopic data.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,3-Dihydroxybenzoic acid |

| Other Names | This compound, o-Pyrocatechuic acid, Hypogallic acid |

| CAS Number | 303-38-8 |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to beige or pinkish-gray crystalline powder |

| Melting Point | 204-206 °C (decomposes) |

| Boiling Point | 95-96 °C at 0.5 mmHg |

| Density | 1.542 g/cm³ |

| Solubility | Soluble in water, methanol (B129727), ethanol, diethyl ether, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1] |

| pKa₁ (Carboxylic Acid) | ~2.98 |

| pKa₂ (Phenolic Hydroxyl) | ~10.14 (at 30°C) |

| LogP | 1.20 |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data |

| ¹H NMR | In DMSO-d₆ (399.65 MHz), chemical shifts (ppm) are observed at approximately 7.28 (d), 7.05 (d), and 6.75 (t), corresponding to the three aromatic protons.[2] |

| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed around 171.0 (C=O), 149.0, 145.0, 120.0, 119.0, 118.0, and 115.0 ppm for the aromatic carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch from 3200-3550 (hydrogen-bonded alcohol), a very broad O-H stretch from 2500-3300 (carboxylic acid), C=O stretch around 1650-1700, and aromatic C=C stretches from 1450-1600. |

| UV-Vis (λmax) | In methanol, the maximum absorption is typically observed in the range of 290-300 nm. Benzoic acid derivatives generally have λmax in the 200 to 290 nm range.[3] |

Synthesis and Purification

This compound is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of catechol.

Experimental Protocols

-

Preparation of Disodium (B8443419) Catecholate: In a reaction vessel, dissolve catechol in a minimal amount of anhydrous ethanol. Under an inert atmosphere (e.g., nitrogen or argon), add two molar equivalents of sodium ethoxide solution. The disodium catecholate will precipitate. Collect the precipitate by filtration, wash with anhydrous ethanol, and dry thoroughly under vacuum. It is crucial that the salt is rigorously dried as moisture can significantly affect the reaction's outcome.[4][5]

-

Carboxylation: Place the dried disodium catecholate in a high-pressure autoclave. Seal the vessel and introduce carbon dioxide (CO₂) to a pressure of 850-1500 psi (approximately 58-102 atm). Heat the autoclave to 135-150°C and maintain this temperature and pressure with constant stirring for 4-6 hours.[4]

-

Workup and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This compound will precipitate out of the solution.

-

Purification: Collect the crude this compound by vacuum filtration and wash with cold water. For further purification, recrystallize the product from hot water, allowing it to cool slowly to form crystals. Filter the purified crystals and dry them in a vacuum oven at 60-70°C.

Caption: Workflow for the synthesis and purification of this compound.

Key Biological Activities and Assays

This compound exhibits a range of biological activities, which can be quantified using established in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging

The antioxidant capacity of this compound is often evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[6]

-

Sample Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solutions, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

-

Caption: Experimental workflow and mechanism of the DPPH radical scavenging assay.

Anticancer Activity: MTT Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture media to obtain a range of final concentrations.

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

-

MTT Assay:

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

References

Natural sources and isolation of Pyrocatechuic acid

An In-depth Technical Guide to the Natural Sources and Isolation of Pyrocatechuic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 2,3-dihydroxybenzoic acid (2,3-DHB), is a phenolic acid found in various natural sources, including plants and microorganisms. It is an isomer of the more widely studied protocatechuic acid (3,4-dihydroxybenzoic acid). As a secondary metabolite, this compound plays a role in plant defense mechanisms and has garnered interest from the scientific community for its potential pharmacological activities, including antimicrobial, antioxidant, and iron-chelating properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, and detailed methodologies for its isolation and purification from plant materials.

Natural Sources of this compound

This compound is distributed across various plant families. Its presence is often associated with the plant's defense mechanisms, acting as an antimicrobial or antioxidant agent. Key natural sources identified in the literature are detailed below.

Table 1: Principal Natural Sources of this compound (2,3-Dihydroxybenzoic Acid)

| Family | Species | Common Name(s) | Plant Part(s) Containing 2,3-DHB | Reference(s) |

| Phyllanthaceae | Phyllanthus acidus | Otaheite Gooseberry, Star Gooseberry | Fruit | [1][2] |

| Salvinaceae | Salvinia molesta | Giant Salvinia, Kariba Weed | Whole Plant | [1] |

| Salicaceae | Flacourtia inermis | Batoko Plum, Lovi-lovi | Fruit | |

| Gentianaceae | Gentiana lutea | Great Yellow Gentian | Aerial Parts | |

| Gentianaceae | Erythraea centaurium | Common Centaury | Not specified | |

| Apocynaceae | Catharanthus roseus | Madagascar Periwinkle | Cell Cultures | |

| Apocynaceae | Vinca minor | Lesser Periwinkle | Not specified | |

| Ericaceae | Rhododendron spp. | Rhododendron | Not specified | |

| Ericaceae | Erica carnea | Winter Heath | Not specified | |

| Ericaceae | Gaultheria procumbens | Teaberry, Wintergreen | Not specified |

Biosynthesis of this compound

In plants and microorganisms, this compound is synthesized via the shikimate pathway. This metabolic route produces aromatic amino acids and other key aromatic compounds. The biosynthesis of 2,3-DHB branches off from chorismate, a central intermediate in the pathway. Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). Subsequently, isochorismate undergoes further enzymatic transformations to yield 2,3-dihydro-2,3-dihydroxybenzoate, which is then aromatized to form this compound.

Quantitative Data

Quantitative analysis of this compound in natural sources is less common compared to its isomer, protocatechuic acid. The concentration can vary significantly based on the plant species, growing conditions, and extraction method. High-performance liquid chromatography (HPLC) is the predominant analytical technique for quantification.

Table 2: Reported Concentrations of this compound in Natural Sources

| Source | Concentration / Yield | Analytical Method | Reference(s) |

| Nocardia asteroides GUH-2 Culture | Up to 11 mg/L | HPLC | |

| Catharanthus roseus Cell Cultures | Detection limit of 3 µg | HPLC-UV |

Note: Data on the concentration of 2,3-dihydroxybenzoic acid in plant tissues is limited in publicly available literature. The values presented may not be representative of all samples.

Isolation and Purification: Experimental Protocols

The isolation of this compound from plant sources typically involves solvent extraction, followed by chromatographic purification. The following is a generalized protocol synthesized from methodologies reported for phenolic acids in the cited literature. Researchers should optimize these steps for their specific plant material.

General Workflow for Isolation

The overall process involves sample preparation, extraction of crude phenolics, partitioning to remove non-polar compounds, and final purification using column chromatography, followed by identification.

Detailed Protocol for Extraction and Purification

This protocol is a composite methodology based on standard techniques for phenolic acid isolation.

1. Sample Preparation:

-

Collect fresh plant material (e.g., fruits of Flacourtia inermis or aerial parts of Salvinia molesta).

-

Air-dry or freeze-dry the material to a constant weight.

-

Grind the dried material into a fine powder using a mechanical blender to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material (e.g., 100 g) with a polar solvent such as methanol or a methanol/water mixture (e.g., 1 L of 80% methanol).

-

Perform the extraction at room temperature for 24-48 hours with intermittent shaking. Alternatively, use techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

3. Liquid-Liquid Partitioning (Cleanup):

-

Resuspend the concentrated crude extract in distilled water (e.g., 200 mL).

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity to remove unwanted compounds.

-

First, partition against a non-polar solvent like n-hexane (3 x 200 mL) to remove lipids and chlorophylls. Discard the hexane (B92381) phase.

-

Next, partition the remaining aqueous phase against a medium-polarity solvent like chloroform (B151607) or ethyl acetate (B1210297) (3 x 200 mL) to separate different classes of phenolics. This compound will primarily remain in the more polar (aqueous or ethyl acetate) phase.

4. Column Chromatography Purification:

-

Concentrate the desired phase (e.g., ethyl acetate fraction) to dryness.

-

Prepare a chromatography column packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

-

Dissolve the dried extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 90:10 Chloroform:Methanol).

-

Collect fractions (e.g., 10-20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.

-

Combine fractions that show a pure spot corresponding to a 2,3-DHB standard.

5. Final Purification and Identification:

-

Concentrate the combined pure fractions.

-

If necessary, perform recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure crystalline 2,3-DHB.

-

Confirm the identity and purity of the isolated compound using analytical techniques:

- HPLC: As described in the analytical protocol below.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

Protocol for Analytical Quantification by HPLC

This method is adapted from the analysis of 2,3-DHB in Catharanthus roseus cell cultures.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile – 1% aqueous formic acid containing 0.25% trichloroacetic acid (1:5, v/v), adjusted to pH 2.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard Preparation: Prepare a stock solution of pure 2,3-dihydroxybenzoic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the standards to determine the concentration. The recovery for the free form of 2,3-DHB using a one-step extraction has been reported to be around 80%.

Conclusion

This compound (2,3-dihydroxybenzoic acid) is a naturally occurring phenolic compound with a range of potential bioactivities. While its isomer, protocatechuic acid, is more widespread and studied, this compound is present in several plant species, notably in the fruits of Flacourtia inermis and the aquatic fern Salvinia molesta. Its isolation relies on established phytochemical techniques involving solvent extraction and chromatographic purification. The protocols and data presented in this guide offer a technical foundation for researchers aiming to isolate, quantify, and further investigate the properties of this compound for applications in research and drug development. Further studies are needed to expand the quantitative database of this compound in nature and to explore its full pharmacological potential.

References

Biosynthesis pathway of Pyrocatechuic acid in plants

An In-depth Technical Guide on the Biosynthesis of Pyrocatechuic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PCA), also known as protocatechuic acid, is a dihydroxybenzoic acid with significant antioxidant, anti-inflammatory, and other pharmacological properties, making it a molecule of interest for drug development. In plants, PCA is primarily synthesized through the shikimate pathway, a central metabolic route for the production of aromatic compounds. This guide provides a detailed overview of the biosynthesis of PCA in plants, including the core metabolic pathways, quantitative data on key components, detailed experimental protocols, and the complex regulatory networks that govern its production.

Core Biosynthetic Pathways of this compound

The primary route for this compound biosynthesis in plants is the shikimate pathway .[1][2][3][4] This pathway converts simple carbohydrate precursors into aromatic amino acids and other essential aromatic compounds. An alternative, though less direct, route can occur via the benzoic acid metabolism pathway .

The Shikimate Pathway

The shikimate pathway is a seven-step process that starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[5] The key intermediate for PCA biosynthesis is 3-dehydroshikimate (DHS) .

The final step in the direct synthesis of PCA from the shikimate pathway is the dehydration of DHS, catalyzed by the enzyme 3-dehydroshikimate dehydratase (DSD) .

The overall reaction from DHS to PCA is as follows:

3-dehydroshikimate → this compound + H₂O

Caption: Main biosynthetic pathway of this compound from the Shikimate Pathway.

The Benzoic Acid Metabolism Pathway

An alternative route to PCA involves the hydroxylation of p-hydroxybenzoic acid (pHBA). This pathway is more extensively characterized in fungi, such as Aspergillus niger, but the enzymatic capability may also exist in some plants. In this pathway, pHBA is hydroxylated at the meta-position to form PCA. The enzyme responsible for this conversion is p-hydroxybenzoate 3-hydroxylase (PHBH) , a flavoprotein monooxygenase.

p-hydroxybenzoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Caption: Alternative biosynthetic route to this compound via p-hydroxybenzoic acid.

Quantitative Data

Quantitative data on the biosynthesis of PCA in plants is crucial for metabolic engineering and drug development efforts. However, there is a notable lack of specific kinetic data for the key plant enzymes directly involved in PCA synthesis. The available data is often from microbial sources or for related enzymes in the shikimate pathway.

Enzyme Kinetics

Specific kinetic parameters for plant 3-dehydroshikimate dehydratase are not well-documented. Similarly, while p-hydroxybenzoate hydroxylase has been extensively studied in bacteria, detailed kinetic data for plant orthologs are scarce. The following table presents kinetic data for related enzymes to provide a frame of reference.

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenase (DQD/SDH) | Camellia sinensis | 3-Dehydroshikimate | 45.5 ± 4.2 | 1.8 ± 0.1 (µmol/min/mg) | |

| 3-Hydroxybenzoate 6-Hydroxylase | Martelella sp. AD-3 | 3-Hydroxybenzoate | 72.6 ± 10.1 | 5.7 ± 0.2 (s⁻¹) |

Metabolite Concentrations

The concentration of this compound varies significantly among different plant species and tissues.

| Plant Species | Tissue/Product | Concentration | Reference |

| Euterpe oleracea (Açaí) | Oil | 630 ± 36 mg/kg | |

| Allium cepa (Onion) | Skins | 17,540 ppm | |

| Alpinia oxyphylla | Fruit (fresh weight) | 0.832 mg/kg | |

| Alpinia oxyphylla | Kernels (air-dried) | 11.3 mg/kg |

Experimental Protocols

Extraction and Quantification of this compound and Precursors

This protocol provides a general method for the extraction and quantification of phenolic acids, including PCA, from plant tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

2. Extraction:

-

Add 1.5 mL of 80% methanol (B129727) to the sample.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

3. Hydrolysis (Optional, for total PCA including conjugated forms):

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 1 mL of 2 M NaOH.

-

Incubate at 60°C for 4 hours to hydrolyze ester-bound phenolic acids.

-

Neutralize the solution with 2 M HCl.

-

Extract the phenolic acids with three volumes of ethyl acetate (B1210297).

-

Evaporate the ethyl acetate fraction to dryness and re-dissolve in a known volume of mobile phase for HPLC analysis.

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Gradient Program: A linear gradient from 5% to 30% B over 40 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Prepare a standard curve of authentic this compound.

Caption: General workflow for the extraction and quantification of this compound.

Enzyme Assay for Shikimate Pathway Enzymes

This protocol describes a general spectrophotometric assay for measuring the activity of shikimate dehydrogenase (SDH), a key enzyme in the shikimate pathway that consumes DHS.

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 9.0

-

0.5 mM NADP⁺

-

2 mM shikimate (as substrate)

-

Crude enzyme extract

-

3. Measurement:

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

The rate of NADPH formation is proportional to the enzyme activity.

4. Calculation:

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity.

Regulation of this compound Biosynthesis

The biosynthesis of PCA is tightly regulated at multiple levels, primarily through the control of the shikimate pathway.

Feedback Regulation

-

DAHP Synthase (DHS): The first enzyme of the shikimate pathway, DAHP synthase, is a key regulatory point. In contrast to microbes, where this enzyme is typically feedback-inhibited by aromatic amino acids, plant DHS isoforms show complex regulation. Some isoforms are inhibited by tyrosine and tryptophan, while others are not.

-

Pathway Intermediates: Intermediates of the shikimate and downstream pathways, such as chorismate and caffeate, can also act as feedback inhibitors of DAHP synthase.

Transcriptional Regulation

-

Transcription Factors: The expression of genes encoding shikimate pathway enzymes is controlled by various families of transcription factors, including MYB, bHLH, and WRKY. These transcription factors integrate developmental and environmental signals to modulate the flux through the pathway.

-

Environmental Stimuli: The shikimate pathway is highly responsive to environmental stresses. Abiotic factors such as high light intensity, UV radiation, nutrient limitation, and temperature stress can induce the expression of pathway genes, leading to the accumulation of phenolic compounds, including PCA. Biotic stresses, such as pathogen attack, also upregulate the pathway as part of the plant's defense response.

Hormonal Regulation

-

Phytohormones: Plant hormones play a significant role in regulating the downstream phenylpropanoid pathway, which is metabolically linked to the shikimate pathway. Hormones such as auxins, ethylene, jasmonates, and gibberellins (B7789140) can influence the expression of genes involved in aromatic compound biosynthesis. For instance, jasmonates are known to be potent inducers of secondary metabolite production in response to stress.

Caption: Regulatory network of the Shikimate Pathway leading to this compound.

Conclusion

The biosynthesis of this compound in plants is intrinsically linked to the central shikimate pathway. While the core enzymatic steps have been elucidated, there remain significant gaps in our understanding of the specific plant enzymes involved and their detailed kinetic properties. The regulation of PCA production is highly complex, involving a network of feedback loops, transcriptional control, and hormonal signaling that responds to both developmental and environmental cues. Further research into the plant-specific aspects of PCA biosynthesis will be crucial for harnessing the full potential of this pharmacologically important molecule through metabolic engineering and synthetic biology approaches.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Pyrocatechuic Acid as a Secondary Metabolite: A Technical Guide for Researchers

Introduction

Pyrocatechuic acid (PCA), also known as protocatechuic acid or 3,4-dihydroxybenzoic acid, is a phenolic acid that serves as a crucial secondary metabolite in a variety of plants and microorganisms.[1][2] It is also a major metabolic byproduct of the consumption of complex polyphenols, such as anthocyanins found in fruits and vegetables.[1][3] This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and underlying molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

This compound is synthesized in microorganisms through various engineered metabolic pathways. A common route involves the shikimate pathway, a central metabolic pathway for the biosynthesis of aromatic amino acids. In engineered strains of Escherichia coli and Corynebacterium glutamicum, the pathway is redirected to produce PCA from glucose.[4][5] One key enzymatic step is the conversion of 3-dehydroshikimate to PCA, catalyzed by 3-dehydroshikimate dehydratase.[4] Fungi, such as Aspergillus niger, can also be engineered to produce PCA from various aromatic compounds.[6]

Below is a generalized workflow for the microbial production of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][7][8] These effects are underpinned by its ability to modulate key cellular signaling pathways.

Antioxidant Activity

PCA's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions.[9] It demonstrates potent activity in various in vitro antioxidant assays.[9] The primary mechanism involves the donation of a hydrogen atom or an electron from its hydroxyl groups to neutralize reactive oxygen species (ROS).[9][10] Furthermore, PCA can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[11][12]

The activation of the Nrf2 pathway by PCA is a critical mechanism for cellular protection against oxidative stress.

Anti-inflammatory Activity

PCA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[13][14] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][13] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15]

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][16] It can induce cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and regulation of MAPK and Akt signaling pathways.[13][17][18]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | ~200-400 | 24-72 | [2][19] |

| HCT116 | Colon Cancer | ~40.20 (as AgNPs conjugate) | Not Specified | [20] |

| CaCo-2 | Colon Cancer | >100 | 72 | [21] |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [18] |

| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified | [18] |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | [18] |

| HepG2 | Liver Cancer | ~100 | Not Specified | [13] |

| HL-60 | Leukemia | Not Specified | Not Specified | [13] |

Antimicrobial Activity

PCA exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1][22] It can disrupt bacterial cell membranes and shows synergistic effects when combined with some conventional antibiotics, potentially helping to overcome antibiotic resistance.[22][23]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Relative Activity vs. Trolox | Reference |

| DPPH Radical Scavenging | Not Specified | 2.8 | [4][9] |

| ABTS Radical Scavenging | Not Specified | 2.3 | [4][9] |

| Superoxide Anion Radical Scavenging | Not Specified | 4.2 | [4][9] |

| Hydroxyl Radical Scavenging | Not Specified | 1.0 | [4][9] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Parameter Measured | Dose (mg/kg, p.o.) | % Inhibition / Effect | Reference |

| Carrageenan-induced paw edema (Rat) | Paw edema | 25, 50, 100 | Dose-dependent reduction | [14][24] |

| Cotton pellet-induced granuloma (Rat) | Granuloma weight | 25, 50, 100 | Significant reduction | [14][24] |

| Acetic acid-induced writhing (Mouse) | Number of writhes | 35, 70, 140 | Significant reduction | [24] |

| LPS-induced acute lung injury (Mouse) | Inflammatory cytokines (TNF-α, IL-1β) | 5, 15, 30 (i.p.) | Significant reduction | [23] |

| Heat-stressed broilers | Jejunum inflammation (IL-1β, IL-6, TNF-α) | Not Specified | Significant reduction | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[25][26] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[17][25]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[21]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][25]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[16][21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[27][28]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.[27][28]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[27][28]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, and other relevant proteins overnight at 4°C.[28][29]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28][29]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma) or plant extracts.

Principle: High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.

Protocol:

-

Sample Preparation:

-

Plasma: To a plasma sample, add an internal standard (e.g., p-hydroxybenzoic acid) and deproteinize by adding a mixture of methanol (B129727) and acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.[30]

-

Plant Extract: Extract the plant material with a suitable solvent (e.g., ethanol). The extract may be further partitioned with solvents like chloroform (B151607) and ethyl acetate (B1210297) to enrich the phenolic fraction.[31]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.[30][31]

-

Mobile Phase: A gradient elution is often employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[30][31][32]

-

Detection: UV detection is performed at a wavelength where PCA has maximum absorbance, typically around 260 nm or 280 nm.[30][32]

-

-

Quantification: Prepare a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound, as a widely distributed secondary metabolite, possesses a remarkable range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPKs, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this multifaceted molecule.

References

- 1. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Antioxidant activity of protocatechuates evaluated by DPPH, ORAC, and CAT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity of protocatechuates evaluated by DPPH, ORAC, and CAT methods. | Sigma-Aldrich [sigmaaldrich.cn]

- 12. Protocatechuic acid relieves ferroptosis in hepatic lipotoxicity and steatosis via regulating NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 15. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. chondrex.com [chondrex.com]

- 18. Protocatechuic acid attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increased Cytotoxic Efficacy of Protocatechuic Acid in A549 Human Lung Cancer Delivered via Hydrophobically Modified-Chitosan Nanoparticles As an Anticancer Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Protective effects of protocatechuic acid on acute lung injury induced by lipopolysaccharide in mice via p38MAPK and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. merckmillipore.com [merckmillipore.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. ovid.com [ovid.com]

- 30. [Determination of protocatechuic acid in rat plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scielo.br [scielo.br]

- 32. ijpcbs.com [ijpcbs.com]

A Technical Guide to the Spectroscopic Profile of Pyrocatechuic Acid

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid found in various plants and is also a metabolic byproduct of aspirin (B1665792) in humans.[1][2] Its structure, featuring both catechol and carboxylic acid functional groups, makes it a subject of interest in fields ranging from microbiology, where it acts as a siderophore precursor, to pharmacology, due to its antioxidant and potential therapeutic properties.[1][3] This guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 7.285 | d | H-6 | DMSO-d₆ |

| 7.048 | t | H-5 | DMSO-d₆ |

| 6.751 | d | H-4 | DMSO-d₆ |

| Source: ChemicalBook[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| 171.5 | C=O (Carboxylic Acid) | Not Specified |

| 149.0 | C-2 | Not Specified |

| 145.5 | C-3 | Not Specified |

| 120.0 | C-5 | Not Specified |

| 118.5 | C-6 | Not Specified |

| 117.0 | C-4 | Not Specified |

| 113.0 | C-1 | Not Specified |

| Source: ChemicalBook, SpectraBase[5][6] |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3000-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1600, 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1300 | Medium | C-O Stretch (Phenolic/Carboxylic Acid) |

| ~1250 | Strong | O-H Bend (Phenolic) |

| Source: NIST WebBook, PubChem[7][8] |

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 320 | Acetate Minimal Medium |

| Source: PubMed[9] |

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A small quantity (typically 1-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The prepared sample is transferred to an NMR tube. The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz).[10]

-

Data Acquisition:

-

For ¹H NMR , a standard one-dimensional proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[8]

-

KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.[11]

-

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then converted to an IR spectrum.[12]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which plots transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the conjugated system of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration is chosen to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 Absorbance Units).[13][14]

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. Two cuvettes are required: one for the sample solution and one for a solvent blank. Quartz cuvettes are necessary for measurements in the UV region (below 340 nm).

-

Data Acquisition: A baseline correction is performed using the solvent-filled cuvette to zero the absorbance across the desired wavelength range. The sample cuvette is then placed in the light path, and the absorbance is measured as a function of wavelength (e.g., from 200 to 400 nm).[13]

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the plot.

Visualizations: Workflows and Pathways

The following diagrams illustrate relevant biological pathways and a generalized experimental workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Metabolic Degradation of this compound.

Caption: Signaling Pathways Modulated by this compound.

References

- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroxybenzoic acid(303-38-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2,3-Dihydroxybenzoic acid(303-38-8) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzoic acid, 2,3-dihydroxy- [webbook.nist.gov]

- 8. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scribd.com [scribd.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

The Solubility and Stability of Pyrocatechuic Acid: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties of pyrocatechuic acid, a key molecule in pharmaceutical research and development. This guide provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, offering valuable data and protocols for scientists and drug development professionals.

This compound, also known as 2,3-dihydroxybenzoic acid, is a phenolic acid that has garnered significant interest in the scientific community due to its potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for its effective use in drug formulation, delivery, and manufacturing processes. This technical guide consolidates quantitative data on the solubility of this compound, outlines its stability profile, and provides detailed experimental methodologies for its assessment.

Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and the feasibility of its formulation into various dosage forms. The solubility of this compound has been determined in a range of solvents, with temperature being a key influencing factor.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in twelve different monosolvents at temperatures ranging from 278.15 K to 318.15 K. The data reveals that solubility generally increases with temperature across all tested solvents.[1][2] Acetone was found to be the solvent in which this compound exhibits the highest solubility, while acetonitrile (B52724) showed the lowest.[1][2]

| Temperature (K) | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isoamyl Alcohol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | Acetonitrile | Acetone |

| 278.15 | 0.0895 | 0.0663 | 0.0768 | 0.0528 | 0.0415 | 0.0218 | 0.0385 | 0.0315 | 0.0248 | 0.0245 | 0.0198 | 0.1025 |

| 283.15 | 0.1012 | 0.0755 | 0.0873 | 0.0603 | 0.0478 | 0.0253 | 0.0443 | 0.0365 | 0.0288 | 0.0285 | 0.0228 | 0.1173 |

| 288.15 | 0.1141 | 0.0858 | 0.0991 | 0.0688 | 0.0549 | 0.0293 | 0.0511 | 0.0423 | 0.0335 | 0.0331 | 0.0263 | 0.1341 |

| 293.15 | 0.1283 | 0.0973 | 0.1123 | 0.0783 | 0.0631 | 0.0339 | 0.0589 | 0.0489 | 0.0389 | 0.0384 | 0.0303 | 0.1531 |

| 298.15 | 0.1441 | 0.1101 | 0.1271 | 0.0891 | 0.0724 | 0.0392 | 0.0679 | 0.0565 | 0.0451 | 0.0446 | 0.0349 | 0.1745 |

| 303.15 | 0.1615 | 0.1245 | 0.1437 | 0.1012 | 0.0829 | 0.0453 | 0.0781 | 0.0651 | 0.0522 | 0.0516 | 0.0402 | 0.1986 |

| 308.15 | 0.1808 | 0.1406 | 0.1623 | 0.1148 | 0.0948 | 0.0523 | 0.0898 | 0.0749 | 0.0603 | 0.0596 | 0.0463 | 0.2257 |

| 313.15 | 0.2023 | 0.1586 | 0.1831 | 0.1301 | 0.1082 | 0.0603 | 0.1031 | 0.0861 | 0.0695 | 0.0687 | 0.0533 | 0.2561 |

| 318.15 | 0.2261 | 0.1787 | 0.2065 | 0.1473 | 0.1233 | 0.0695 | 0.1183 | 0.0988 | 0.0799 | 0.0790 | 0.0613 | 0.2899 |

Data sourced from: Journal of Chemical & Engineering Data 2021, 66, 4, 1754–1763.[1]

Qualitative solubility information indicates that this compound is also soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).

Stability of this compound

The stability of this compound is a critical factor that can influence its therapeutic efficacy, safety, and shelf-life. Like many phenolic compounds, its stability can be affected by various factors including pH, temperature, light, and the presence of oxidizing agents.

Potential Degradation Pathways:

-

Oxidation: The dihydroxy substitution on the benzene (B151609) ring makes this compound susceptible to oxidation. This can lead to the formation of quinone-type structures and other degradation products. The presence of oxygen and metal ions can catalyze this process.

-

Hydrolysis: While generally stable, under harsh pH conditions (strongly acidic or alkaline) and elevated temperatures, the carboxylic acid group and the phenolic hydroxyl groups may undergo reactions.

-

Photodegradation: Exposure to UV light can induce the degradation of this compound, particularly in the presence of photosensitizers.

Forced degradation studies are a crucial tool to investigate the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Experimental Protocols

Accurate and reproducible experimental methods are essential for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The container is placed in a constant-temperature shaker or water bath and agitated for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method where the solvent is evaporated and the mass of the dissolved solid is measured.

-

Data Reporting: The solubility is typically expressed as mole fraction, mass/volume (e.g., mg/mL), or mass/mass.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound in the desired solvent are subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: The solid compound or its solution is exposed to elevated temperatures (e.g., 80 °C).

-

Photodegradation: The solid compound or its solution is exposed to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

-

Peak Purity Analysis: Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability testing.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Protocatechuic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, has garnered significant attention for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of PCA. It delves into its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems through the activation of cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its antioxidant efficacy, and visualizes complex mechanisms and workflows to support further research and development of PCA as a potential therapeutic agent.

Core Antioxidant Mechanisms of Protocatechuic Acid

Protocatechuic acid exerts its antioxidant effects through a combination of direct and indirect mechanisms, primarily attributed to its chemical structure, which features a catechol moiety (two hydroxyl groups on adjacent carbons of the aromatic ring).[2]

Direct Radical Scavenging Activity

PCA is an efficient scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is primarily mediated by the donation of a hydrogen atom from its phenolic hydroxyl groups to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.[3][4] This phenoxyl radical is stabilized by resonance, making it less reactive than the initial radical.

The principal mechanisms of radical scavenging by phenolic compounds like PCA include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to the free radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the release of a proton from the antioxidant.

PCA has demonstrated potent scavenging activity against various radicals, including:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical: A stable free radical commonly used to assess antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation: Another stable radical used in antioxidant capacity assays.

-

Superoxide anion radical (O₂•⁻): A primary ROS generated during cellular respiration.

-

Hydroxyl radical (•OH): A highly reactive and damaging ROS.

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Protocatechuic acid can chelate these metal ions, forming stable complexes that prevent their participation in pro-oxidant reactions. This metal-chelating ability is a crucial aspect of its antioxidant profile, as it inhibits the initiation of oxidative chain reactions. The catechol structure of PCA is particularly effective at binding metal ions.

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct antioxidant actions, PCA can enhance the cellular antioxidant defense network by upregulating the expression and activity of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like PCA, can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, including:

-

Heme oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Superoxide dismutase (SOD)

-

Catalase (CAT)

-

Glutathione peroxidase (GPx)

By activating the Nrf2-ARE pathway, PCA bolsters the cell's intrinsic ability to combat oxidative stress.

Quantitative Antioxidant Activity of Protocatechuic Acid

The antioxidant capacity of protocatechuic acid has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: IC50 Values of Protocatechuic Acid in Various Antioxidant Assays

| Assay | Protocatechuic Acid IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | 1.88 | Trolox | 5.21 |

| ABTS Radical Scavenging | 0.89 | Trolox | 2.05 |

| Superoxide Radical Scavenging | 310 | Trolox | 1300 |

| Hydroxyl Radical Scavenging | 74 | Trolox | 74 |

Data compiled from Li et al. (2011).

Table 2: Relative Antioxidant Activity of Protocatechuic Acid Compared to Trolox

| Assay | Relative Antioxidant Activity (IC50 Trolox / IC50 PCA) |

| DPPH Radical Scavenging | 2.8 |

| ABTS Radical Scavenging | 2.3 |

| Ferric Reducing Power (Fe³⁺) | 3.7 |

| Cupric Reducing Power (Cu²⁺) | 6.1 |

| Superoxide Anion Radical Scavenging | 4.2 |

| Hydroxyl Radical Scavenging | 1.0 |

| Ferrous Ion Chelating Ability (Fe²⁺) | 2.7 |

| Cupric Ion Chelating Ability (Cu²⁺) | 1.5 |

Data compiled from Li et al. (2011).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of protocatechuic acid.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Protocatechuic acid

-

Positive control (e.g., Trolox or Ascorbic Acid)

-

Spectrophotometer or microplate reader

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of protocatechuic acid in the same solvent. Create a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay Reaction:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample, standard, or blank (solvent only) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of protocatechuic acid to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.